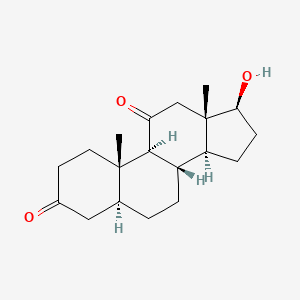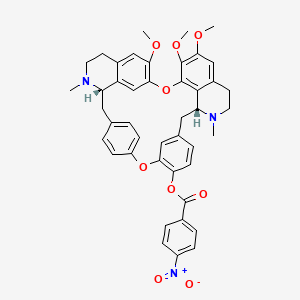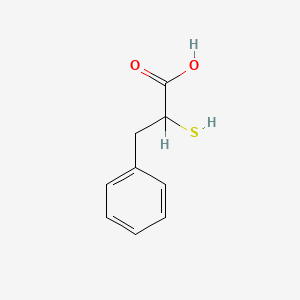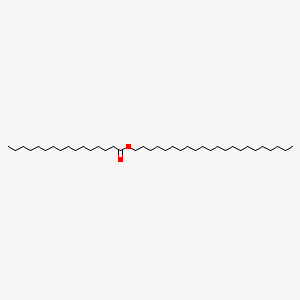
Tazifylline
Descripción general
Descripción
Tazifylline is a selective and long-acting antagonist of the histamine H1 receptor . It shows much lower affinity for H2 receptors, α- and β-adrenoceptors, 5-hydroxytryptamine, and muscarinic receptor subtypes . In vitro, this compound potently inhibits contractions evoked by stimulation of histamine H1-receptors in isolated guinea pig ilea .
Synthesis Analysis
For this compound, the data generated yielded an optimum eluent composition of 2-propanol/phosphate buffer pH = 7 (15/85 v/v). Phosphate buffer composition = 4 mM NaH2PO4 + 4 mM Na2HPO4 + 10 mM NaCl. Flow rate = 0.25 ml/min .
Molecular Structure Analysis
The molecular formula of this compound is C23H32N6O3S . Its exact mass is 472.23 and its molecular weight is 472.608 .
Chemical Reactions Analysis
This compound’s chemical reactions have been analyzed using high-performance liquid chromatography (HPLC). The data generated yielded an optimum eluent composition of 2-propanol/phosphate buffer pH = 7 (15/85 v/v). Phosphate buffer composition was 4 mM NaH2PO4 + 4 mM Na2HPO4 + 10 mM NaCl. The flow rate was 0.25 ml/min .
Physical And Chemical Properties Analysis
The chemical formula of this compound is C23H32N6O3S . Its exact mass is 472.23 and its molecular weight is 472.608 . The elemental analysis shows that it contains C (58.45%), H (6.83%), N (17.78%), O (10.16%), and S (6.78%) .
Aplicaciones Científicas De Investigación
Pharmacokinetics in Healthy Volunteers
Tazifylline, known as an H1-receptor antagonist, exhibits interesting pharmacokinetic properties. Research shows that it is rapidly absorbed and eliminated, with a median time to maximum concentration (tmax) of approximately 0.6 hours and a half-life (t1/2) of around 1 hour. However, moderate accumulation of the drug was noted during a multiple-dose regimen, suggesting its suitability for twice-daily dosing (Bruno et al., 1989).
Antiallergic Effects in Atopic and Non-atopic Subjects
This compound has been shown to have significant antiallergic effects. A study involving both atopic and non-atopic volunteers demonstrated dose-related inhibitions of allergic reactions, particularly flare and wheal responses induced by various cutaneous challenges. This suggests the drug's effectiveness in managing allergic reactions without significant sedative effects (Ring et al., 1988).
Animal Pharmacology and Antihistaminic Effect
Investigations in animal models revealed that this compound potently inhibits contractions caused by histamine H1-receptor stimulation. The drug demonstrated a rapid onset and prolonged antihistaminic effect in rats, guinea pigs, and dogs. Specifically, it markedly inhibited histamine-induced bronchoconstriction and protected animals from lethal effects of high doses of histamine. These findings support the selective and long-acting nature of this compound as a histamine H1-receptor antagonist (Poizot et al., 1986).
Effect on Bronchoconstriction in Asthmatics
In a study focused on seasonal atopic asthmatics, this compound was found to significantly reduce bronchial reactivity. Patients showed lower peak flow rate reductions after this compound treatment compared to placebo. This effect was transient, disappearing within a week of stopping treatment. The research underscores this compound's potential in treating asthma-related symptoms (Kiviranta et al., 1989).
Safety and Hazards
Tazifylline should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUASWUIMAMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79712-53-1 (dihydrochloride) | |
| Record name | Tazifylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00868541 | |
| Record name | 7-(2-Hydroxy-3-{4-[3-(phenylsulfanyl)propyl]piperazin-1-yl}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79712-55-3, 113932-15-3, 113932-16-4 | |
| Record name | Tazifylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazifylline, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazifylline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAZIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45OX6FZWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAZIFYLLINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT45R338RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAZIFYLLINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9XEZ4469 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene](/img/structure/B1662674.png)






![5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B1662686.png)



![3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B1662694.png)

